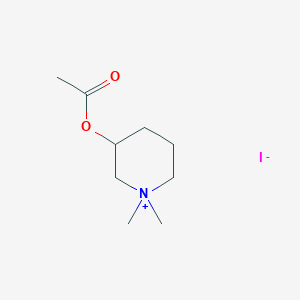
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide is a chemical compound that features a piperidine ring substituted with an acetyloxy group and a dimethyl group, with an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide typically involves the acetylation of 1,1-dimethylpiperidin-3-ol followed by quaternization with methyl iodide. The reaction conditions often include the use of a base such as triethylamine to facilitate the acetylation process. The quaternization step is usually carried out in an aprotic solvent like acetonitrile or acetone at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring high purity and reproducibility of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the acetyloxy group, yielding the parent piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, reduced piperidine derivatives, and substituted piperidinium salts.
Wissenschaftliche Forschungsanwendungen
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The piperidinium ion can interact with receptors in the nervous system, potentially affecting neurotransmission pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylpiperidin-3-ol: The parent compound without the acetyloxy group.
3-(Acetyloxy)piperidine: A similar compound with a piperidine ring but without the dimethyl substitution.
1,1-Dimethylpiperidin-1-ium chloride: A similar quaternary ammonium compound with a chloride counterion.
Uniqueness
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide is unique due to the presence of both the acetyloxy group and the dimethyl substitution on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
37147-87-8 |
|---|---|
Molekularformel |
C9H18INO2 |
Molekulargewicht |
299.15 g/mol |
IUPAC-Name |
(1,1-dimethylpiperidin-1-ium-3-yl) acetate;iodide |
InChI |
InChI=1S/C9H18NO2.HI/c1-8(11)12-9-5-4-6-10(2,3)7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FEHRPEULSBSCTF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OC1CCC[N+](C1)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



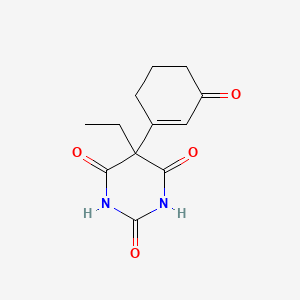
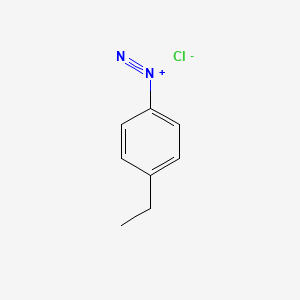
![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
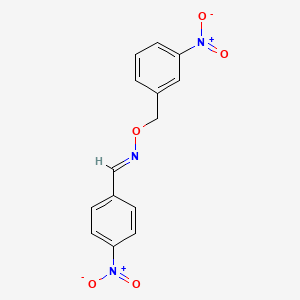

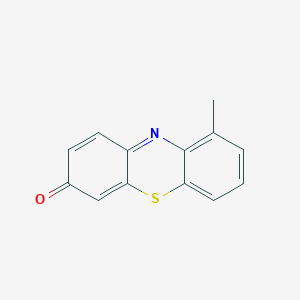




![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
